Toluene-d8 is a deuterated NMR solvent useful in NMR-based research and analyses. Spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated derivative of toluene. Pyrolytic decomposition of dilute mixtures (concentration range = 5-20ppm) of toluene-d8 in argon behind shock waves has been reported to afford various concentrations of hydrogen and deuterium atoms. This pyrolytic reaction was investigated by resonance absorption spectroscopy. It participates as solvent in the time-course 1H-NMR (Proton Nuclear Magnetic Resonance) spectral evaluation of (E)-dimethyl 2-(ferrocenylethynyl)-3-(4-nitrophenylethynyl)fumarate, on irradiation with light at 546 and 578nm.
Toluene-d8 is a non polar, aromatic solvent.
Toluene-d8 is a deuterated NMR solvent containing 0.03% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Its spin–lattice relaxation time (T 1), viscosity and density have been measured over -35 to 200°C range. The temperature dependent chemical shifts in the proton NMR spectra of α,β-unsaturated ketones in toluene-d8 has been studied.
Toluene-d8 is a deuterated NMR solvent that is useful in NMR-based research and analyses.
Toluene-D8
CAS No.: 2037-26-5
Cat. No.: VC21085249
Molecular Formula: C7H8
Molecular Weight: 100.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2037-26-5 |
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Molecular Formula | C7H8 |
Molecular Weight | 100.19 g/mol |
IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene |
Standard InChI | InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D |
Standard InChI Key | YXFVVABEGXRONW-JGUCLWPXSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[2H])[2H])[2H] |
SMILES | CC1=CC=CC=C1 |
Canonical SMILES | CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Basic Information
Toluene-D8 (CAS No. 2037-26-5) is a clear colorless liquid with a molecular weight of 100.19, slightly heavier than its non-deuterated counterpart due to the replacement of hydrogen with deuterium atoms. It is also known by several synonyms including D8-Toluene, C₆D₅CD₃, and methylbenzene-D8 . The compound consists of a deuterated benzene ring with a deuterated methyl group attached.
Physical and Chemical Properties
Toluene-D8 exhibits physical properties similar to regular toluene but with some differences attributed to the isotopic substitution. The following table summarizes its key physical and chemical properties:
Property | Value |
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Melting point | -84 °C |
Boiling point | 110 °C |
Density | 0.943 g/mL at 25 °C |
Flash point | 4 °C (50 °F) |
Explosive limits | 0.34-6.3% (v/v) |
Physical state | Liquid |
Color | Clear colorless |
Refractive index | n₂₀/D 1.494 |
Water solubility | 0.5 g/L at 20 °C |
Stability | Stable but moisture sensitive; highly flammable |
Chemical Identifiers and Structure
Toluene-D8 has several chemical identifiers that facilitate its precise identification in scientific literature and databases:
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Molecular Formula: C₇D₈
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Linear Formula: C₆D₅CD₃
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MDL Number: MFCD00044638
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InChI Key: YXFVVABEGXRONW-JGUCLWPXSA-N
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SMILES: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])[2H]
The structure consists of a benzene ring with all five hydrogen atoms replaced by deuterium, and a methyl group with all three hydrogen atoms also replaced by deuterium .
Applications in Scientific Research
Environmental Research Applications
Toluene-D8 has proven to be an invaluable tool in environmental research, particularly in groundwater contamination studies:
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It has been used to monitor in situ transformation of aromatic hydrocarbons in groundwater, providing unambiguous evidence of anaerobic biodegradation processes .
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Field tests involving the injection of Toluene-D8 (9-22 μM) along with conservative bromide tracers and nitrate electron acceptors into groundwater wells have demonstrated the formation of deuterated metabolites such as benzylsuccinic acid (BSA-d8) .
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The calculated zero-order formation rates for these transformation products ranged from 1.0 to 7.4 nM/day, providing quantitative measures of biodegradation rates in natural systems .
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Researchers observed significant retardation of Toluene-D8 movement relative to bromide tracers, attributed to sorption processes on aquifer sediments .
These studies represent pioneering work in using deuterated aromatic hydrocarbons to detect and quantify anaerobic transformation processes in subsurface environments.
Materials Science Applications
In materials science, Toluene-D8 serves several specialized functions:
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It is used in neutron and X-ray porosimetry to characterize the porous structure of nanoporous low-dielectric-constant thin films, which is critical for developing advanced electronic materials with enhanced performance characteristics .
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Research on improved miniaturized linear ion trap mass spectrometers has utilized Toluene-D8 in lithographically patterned plates to enhance ejection efficiency and resolution, significantly improving the detection of complex molecular structures in pharmaceutical and biochemical research .
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Structure-function relationships in high-density docosylsilane bonded stationary phases have been elucidated using Toluene-D8 in Raman spectroscopy studies, contributing to the development of more effective chromatographic systems .
Biochemical Applications
Due to properties similar to regular toluene, Toluene-D8 has applications in biochemical research:
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It can be used as a sterilant for microbial cultures due to its biotoxic properties .
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The compound has the ability to lyse bacterial cells, making it useful in certain microbiological applications .
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Its applications in determining hydrogen bond geometry and its association with solvent polarity provide insights into molecular interactions relevant to biochemical processes .
Research Findings and Recent Advances
Environmental Transformation Studies
A groundbreaking study documented the first reported use of deuterated aromatic hydrocarbons, including Toluene-D8, to detect and quantify anaerobic BTEX (Benzene, Toluene, Ethylbenzene, and Xylene) transformation in subsurface environments . Key findings include:
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The formation of deuterated benzylsuccinic acid (BSA-d8) from Toluene-D8 provided unequivocal evidence of anaerobic biodegradation pathways .
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Concurrent utilization of co-injected nitrate was rapid in all tests, with zero-order rates ranging from 13 to 39 μM/h, indicating active denitrifying conditions .
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The retardation of Toluene-D8 relative to bromide tracers highlighted the importance of sorption processes in determining the fate and transport of aromatic hydrocarbons in groundwater systems .
This research demonstrated that deuterated compounds serve as powerful tools for tracking specific transformation pathways in complex environmental matrices where multiple processes may occur simultaneously.
Spectroscopic Method Development
Recent advances in NMR methodology have leveraged the unique properties of Toluene-D8:
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Studies have explored the temperature-dependent behavior of Toluene-D8 as an NMR solvent, documenting changes in chemical shifts, viscosity, and relaxation times across a wide temperature range (-35°C to 200°C) .
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These investigations have enhanced our understanding of solvent effects on molecular conformations and dynamics, particularly for temperature-sensitive compounds like α,β-unsaturated ketones .
Analytical Technology Advancement
The use of Toluene-D8 has contributed to improvements in analytical instrumentation:
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Research on improved miniaturized linear ion trap mass spectrometers has utilized Toluene-D8 to enhance detection sensitivity and resolution, advancing capabilities for complex sample analysis .
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The incorporation of Toluene-D8 in material characterization techniques, particularly for nanoporous structures, has improved our ability to evaluate advanced electronic materials with specialized properties .
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